2-{(E)-[(2-hydroxy-6-methylphenyl)imino]methyl}-4,6-dinitrophenol
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Overview
Description
2-{[(2-HYDROXY-6-METHYLPHENYL)IMINO]METHYL}-4,6-DINITROPHENOL is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-HYDROXY-6-METHYLPHENYL)IMINO]METHYL}-4,6-DINITROPHENOL typically involves the condensation reaction between 2-hydroxy-6-methylbenzaldehyde and 4,6-dinitrophenol in the presence of an acid catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified by recrystallization from an appropriate solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{[(2-HYDROXY-6-METHYLPHENYL)IMINO]METHYL}-4,6-DINITROPHENOL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenolic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under controlled conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated phenolic compounds.
Scientific Research Applications
2-{[(2-HYDROXY-6-METHYLPHENYL)IMINO]METHYL}-4,6-DINITROPHENOL has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its antimicrobial and antioxidant activities.
Industry: Utilized in the synthesis of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 2-{[(2-HYDROXY-6-METHYLPHENYL)IMINO]METHYL}-4,6-DINITROPHENOL involves its interaction with various molecular targets. The compound can form coordination complexes with metal ions, which can then participate in catalytic cycles. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress .
Comparison with Similar Compounds
Similar Compounds
- 2-{[(2-HYDROXY-6-METHYLPHENYL)IMINO]METHYL}-4,6-DIIODOPHENOL
- 2-{[(2-HYDROXY-6-METHYLPHENYL)IMINO]METHYL}-4,6-DIBROMOPHENOL
Uniqueness
2-{[(2-HYDROXY-6-METHYLPHENYL)IMINO]METHYL}-4,6-DINITROPHENOL is unique due to the presence of both hydroxyl and nitro groups, which impart distinct chemical reactivity and biological activity. The nitro groups enhance its electron-withdrawing capability, making it a versatile compound for various chemical transformations and applications.
Properties
Molecular Formula |
C14H11N3O6 |
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Molecular Weight |
317.25 g/mol |
IUPAC Name |
2-[(2-hydroxy-6-methylphenyl)iminomethyl]-4,6-dinitrophenol |
InChI |
InChI=1S/C14H11N3O6/c1-8-3-2-4-12(18)13(8)15-7-9-5-10(16(20)21)6-11(14(9)19)17(22)23/h2-7,18-19H,1H3 |
InChI Key |
JAJRVNHDNYBFSN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)O)N=CC2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])O |
Origin of Product |
United States |
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